molecular formula C14H14N4O3 B14435964 2H-1-Benzopyran-2-one, 6-methyl-8-(1-methylethoxy)-3-(1H-tetrazol-5-yl)- CAS No. 76239-42-4

2H-1-Benzopyran-2-one, 6-methyl-8-(1-methylethoxy)-3-(1H-tetrazol-5-yl)-

Cat. No.: B14435964
CAS No.: 76239-42-4
M. Wt: 286.29 g/mol
InChI Key: YEHLDZJUKQHACA-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 6-methyl-8-(1-methylethoxy)-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran core, which is a fused ring system consisting of a benzene ring and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 6-methyl-8-(1-methylethoxy)-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.

    Functional Group Modifications: The methyl and isopropoxy groups can be introduced through alkylation reactions using appropriate alkyl halides and bases.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 6-methyl-8-(1-methylethoxy)-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl halides, and various nucleophiles or electrophiles can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 6-methyl-8-(1-methylethoxy)-3-(1H-tetrazol-5-yl)- depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes, receptors, or nucleic acids, to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one: The parent compound without the additional substituents.

    6-Methyl-2H-1-Benzopyran-2-one: A derivative with only the methyl group.

    8-(1-Methylethoxy)-2H-1-Benzopyran-2-one: A derivative with only the isopropoxy group.

    3-(1H-Tetrazol-5-yl)-2H-1-Benzopyran-2-one: A derivative with only the tetrazole ring.

Uniqueness

2H-1-Benzopyran-2-one, 6-methyl-8-(1-methylethoxy)-3-(1H-tetrazol-5-yl)- is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the tetrazole ring, in particular, may enhance its bioactivity and potential therapeutic applications compared to simpler benzopyran derivatives.

Properties

CAS No.

76239-42-4

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

IUPAC Name

6-methyl-8-propan-2-yloxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C14H14N4O3/c1-7(2)20-11-5-8(3)4-9-6-10(13-15-17-18-16-13)14(19)21-12(9)11/h4-7H,1-3H3,(H,15,16,17,18)

InChI Key

YEHLDZJUKQHACA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC(C)C)OC(=O)C(=C2)C3=NNN=N3

Origin of Product

United States

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